molecular formula C24H18As2O5S4 B1672755 FLASH-EDT2 CAS No. 212118-77-9

FLASH-EDT2

Cat. No.: B1672755
CAS No.: 212118-77-9
M. Wt: 664.5 g/mol
InChI Key: AJNUQUGWNQHQDJ-UHFFFAOYSA-N
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Description

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dithiarsolan rings and a spiro linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of arsenic-containing reagents to form the dithiarsolan rings. The conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the spiro linkage and the incorporation of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the dithiarsolan rings or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arsenic-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves its interaction with specific molecular targets. The dithiarsolan rings can interact with thiol groups in proteins, potentially disrupting their function. This interaction can lead to the inhibition of key enzymes or the induction of apoptosis in cancer cells. The spiro linkage and hydroxyl groups may also play a role in the compound’s biological activity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is unique due to its combination of dithiarsolan rings, spiro linkage, and hydroxyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18As2O5S4/c27-17-7-5-15-21(19(17)25-32-9-10-33-25)30-22-16(6-8-18(28)20(22)26-34-11-12-35-26)24(15)14-4-2-1-3-13(14)23(29)31-24/h1-8,27-28H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNUQUGWNQHQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18As2O5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431400
Record name FLASH-EDT2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212118-77-9
Record name FlAsH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212118-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5'-Bis(1,3,2-dithioarsolan-2-yl)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212118779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLASH-EDT2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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